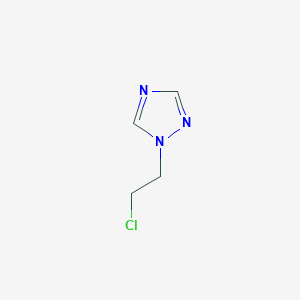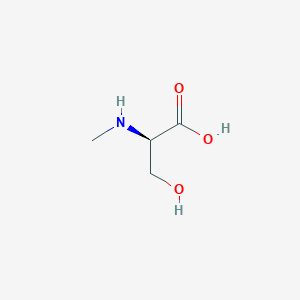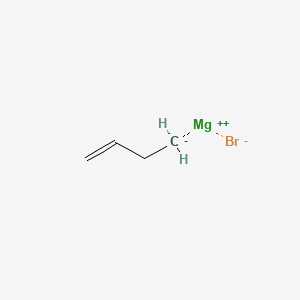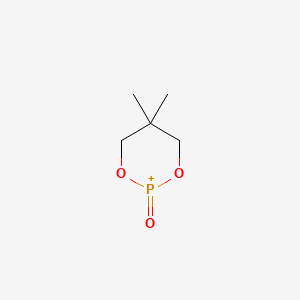
1-(2-chloroethyl)-1H-1,2,4-triazole
Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored in several papers. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo [2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction followed by debenzylation with hydrogen over palladium.
Molecular Structure Analysis
The molecular structure of compounds related to 1-(2-chloroethyl)pyrrolidine hydrochloride has been investigated using techniques such as X-ray single crystal diffraction and semiempirical calculations.
Chemical Reactions Analysis
The reactivity of 1-(2-chloroethyl)pyrrolidine hydrochloride and related compounds has been a subject of interest. The study of trans-bis [2-(2-chloroethyl)pyridine]palladium chloride revealed insights into elimination reactions and the influence of complexation on reaction rates.
Physical And Chemical Properties Analysis
1-(2-Chloroethyl)pyrrolidine hydrochloride is a solid, off-white substance . Its melting point ranges from 171 to 175 °C .
Scientific Research Applications
Medicine
In the medical field, “1-(2-chloroethyl)-1H-1,2,4-triazole” is explored for its potential therapeutic applications. It has been studied for its role in DNA repair pathways, which are crucial for maintaining genetic stability. The compound could be used to enhance the efficacy of chemotherapeutic agents by protecting against DNA damage . Additionally, it may have applications in metabolomics for oncology, aiding in the early detection and diagnosis of cancer .
Agriculture
Agriculturally, derivatives of “1-(2-chloroethyl)-1H-1,2,4-triazole” are used in the degreening process of citrus fruits. This process is essential for improving the color and shelf life of fruits, making them more marketable . The compound’s role in ethylene production is also significant, as it influences plant growth and fruit ripening .
Materials Science
In materials science, “1-(2-chloroethyl)-1H-1,2,4-triazole” derivatives are utilized in the development of flame retardants for lithium-ion batteries. These compounds improve battery safety by preventing combustion and thermal run-away, which are critical for the advancement of battery technology .
Environmental Science
Environmental science applications include the detection of chemical warfare agents and their degradation products. “1-(2-chloroethyl)-1H-1,2,4-triazole” can be part of the analytical methods used to monitor and decontaminate environments exposed to such hazardous compounds .
Biochemistry
In biochemistry, the compound is involved in the study of N-acyl imidazole chemistry, which is significant for the chemical modification of proteins and RNAs. This has implications for understanding biological processes and developing new biotechnological methods .
Mechanism of Action
Target of Action
It is known that similar compounds, such as mechlorethamine, target dna . They bind to the N7 nitrogen on the DNA base guanine . This interaction prevents cell duplication, thereby inhibiting the growth of cancer cells .
Mode of Action
1-(2-chloroethyl)-1H-1,2,4-triazole, like other alkylating agents, is believed to work by interfering with the duplication of DNA and the creation of RNA . It binds to DNA, crosslinking two strands and preventing cell duplication . This interaction results in the inhibition of cell growth and division, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Similar compounds, such as mechlorethamine, are known to cause severe gastrointestinal and bone marrow damage . This suggests that 1-(2-chloroethyl)-1H-1,2,4-triazole may also affect these pathways, leading to downstream effects such as impaired immune function and potential anemia.
Pharmacokinetics
PCNU has been found to exhibit linear pharmacokinetics following both intravenous and oral administration . The oral bioavailability of the drug was found to be 57.3±12.6% in mice . These findings suggest that 1-(2-chloroethyl)-1H-1,2,4-triazole may have similar ADME properties.
Result of Action
Similar compounds, such as mechlorethamine, are known to cause severe gastrointestinal and bone marrow damage . This suggests that 1-(2-chloroethyl)-1H-1,2,4-triazole may also have similar effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of 1-(2-chloroethyl)-1H-1,2,4-triazole can be influenced by various environmental factors. For example, similar compounds, such as tris(2-chloroethyl) phosphate (TCEP), have been found to cause various toxicological effects on organisms, including humans . These effects can be influenced by the concentration of the compound in the environment, as well as other factors such as temperature and pH . Therefore, it is likely that the action of 1-(2-chloroethyl)-1H-1,2,4-triazole is also influenced by similar environmental factors.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-chloroethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c5-1-2-8-4-6-3-7-8/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSIYQGXRKNEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405706 | |
| Record name | 1-(2-chloroethyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-1H-1,2,4-triazole | |
CAS RN |
3236-66-6 | |
| Record name | 1-(2-chloroethyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















